molecular formula C10H14N2O2 B2412530 (4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one CAS No. 2223073-29-6

(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2412530
CAS No.: 2223073-29-6
M. Wt: 194.234
InChI Key: DNHBLNVAJIOKNO-HTQZYQBOSA-N
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Description

(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and enoyl compounds. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions.

    Enoyl Addition: Introduction of the prop-2-enoyl group under controlled conditions.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the molecule or modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Fully saturated derivatives.

    Substitution Products: Various functionalized pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or modulating their activity.

    Pathway Modulation: Affect biochemical pathways by altering the function of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another ligand with a similar structure used in metal complexation.

Uniqueness

(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific structural features and the presence of the prop-2-enoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(4aR,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)12-5-3-4-7-8(12)6-11-10(7)14/h2,7-8H,1,3-6H2,(H,11,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBLNVAJIOKNO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H]2[C@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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